FMOC-MeThr(Me)-OH
Description
Significance of Non-Canonical Amino Acids in Advancing Peptide Chemistry Research
Non-canonical amino acids (ncAAs) are crucial for advancing peptide chemistry research due to their ability to diversify peptide structures and functions beyond the limitations of the canonical set. Their incorporation can lead to improved pharmacological properties, such as enhanced metabolic stability, increased cell permeability, and altered binding affinity or specificity researchgate.netd-nb.infonih.govfrontiersin.org. By introducing structural variations and novel chemistries, ncAAs allow for the rational design and optimization of peptide-based drugs, biomaterials, and diagnostic agents rsc.orgresearchgate.net. They can also serve as valuable tools for probing protein structure-function relationships and studying enzyme mechanisms researchgate.netmdpi.com. The use of ncAAs is an elegant way for the chemical diversification of peptides, contributing to tackling challenges like antibiotic resistance frontiersin.org.
Overview of N-Methylated Amino Acids and their Strategic Importance in Peptide Engineering
N-methylated amino acids (NMAAs), where a methyl group replaces the hydrogen on the backbone amide nitrogen, represent a key class of non-canonical amino acids. This modification has strategic importance in peptide engineering because it significantly impacts peptide conformation, stability, and pharmacokinetic properties researchgate.netd-nb.infoacs.orgnih.gov. N-methylation can restrict backbone flexibility, which can be beneficial for improving receptor selectivity researchgate.net. Peptides containing N-methylations often show higher stability against proteolytic degradation, enhancing their bioavailability and half-life researchgate.netd-nb.infoacs.orgnih.gov. This modification can also increase lipophilicity and improve membrane permeability d-nb.infoacs.orgnih.gov. NMAAs are found in many natural bioactive peptides, particularly cyclic peptides, where they contribute to conformational constraint and stability d-nb.infoacs.org. The synthesis and incorporation of NMAAs into peptide sequences are active areas of research, with ongoing efforts to develop more efficient synthetic methods researchgate.netacs.orgresearchgate.net.
The Role of FMOC-MeThr(Me)-OH as a Specialized Building Block in Advanced Peptide Synthesis
This compound is a specialized building block designed for use in advanced peptide synthesis, particularly employing Fmoc-based solid-phase peptide synthesis (SPPS). This compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group, which is a standard protecting group in SPPS, cleavable under mild basic conditions adventchembio.comnih.gov. The "MeThr(Me)" part of the name indicates that the threonine residue is modified in two ways: it is N-methylated on the backbone nitrogen ("MeThr") and O-methylated on the side-chain hydroxyl group ("(Me)"). This dual modification provides a unique set of properties to the building block and the resulting peptide.
The N-methylation restricts backbone flexibility, while the O-methylation alters the side-chain characteristics. The Fmoc group facilitates the selective coupling of this modified amino acid during SPPS chemimpex.comchemimpex.com. The incorporation of such a dually modified building block allows for precise control over peptide structure, conformation, and physicochemical properties, which is crucial for developing peptides with enhanced biological activity, metabolic stability, and bioavailability chemimpex.com. This compound serves as a key component in the synthesis of complex peptides and peptidomimetics, where the introduction of non-natural amino acids can significantly improve biological activity and stability chemimpex.com.
Here is a summary of the key modifications in this compound:
| Modification | Location | Effect |
| Fmoc Protection | Alpha-amino group | Enables selective coupling in SPPS, removed under basic conditions. |
| N-Methylation | Backbone Nitrogen | Restricts conformation, enhances metabolic stability, increases lipophilicity. |
| O-Methylation | Side-chain Hydroxyl | Alters polarity, hydrogen bonding, and steric properties of the side chain. |
This specialized building block is valuable in research focused on peptide synthesis and drug development, allowing for the creation of complex peptide structures with high purity and playing a crucial role in developing peptide-based drugs chemimpex.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13(26-3)19(20(23)24)22(2)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t13-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWLMYHZOUJCGC-YJYMSZOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Methr Me Oh and Analogous Threonine Derivatives
Strategies for N-Methylation of Threonine Derivatives
N-methylation of amino acids enhances the metabolic stability and cell permeability of peptides, making it a valuable modification in drug development. nih.govresearchgate.net However, the synthesis of N-methylated amino acids can be challenging. Several methods have been developed to achieve this modification efficiently.
Exploration of the Biron-Kessler Method for N-Alkylation
One of the most effective strategies for the N-methylation of amino acids, particularly in solid-phase synthesis, is the Biron-Kessler method. nih.govresearchgate.net This approach is based on the work of Fukuyama in solution and was later adapted for solid-phase synthesis. nih.gov The core of the method involves the temporary protection of the α-amino group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.govnih.gov
The electron-withdrawing nature of the o-nitrobenzenesulfonyl (o-NBS) group significantly increases the acidity of the remaining proton on the nitrogen atom of the sulfonamide. nih.gov This acidification facilitates the deprotonation of the nitrogen by a mild base, creating a nucleophilic center that readily reacts with a methylating agent. An optimized, efficient three-step procedure on a solid support involves:
Amine activation: Protection of the α-amino group with o-NBS-Cl.
Selective N-methylation: Alkylation using a methylating agent in the presence of a base.
Deprotection: Removal of the o-NBS group to reveal the N-methylated amine. nih.gov
This entire procedure can be completed rapidly, for instance, within 35 minutes without solvent changes, which is a significant improvement over earlier protocols that took several hours. nih.gov
Application of 2-Chlorotrityl Chloride (2-CTC) Resin in N-Methylation Protocols for Carboxylic Acid Protection
In the synthesis of Fmoc-N-methylated amino acids, the carboxylic acid group must be protected to prevent unwanted side reactions. The 2-chlorotrityl chloride (2-CTC) resin is widely used for this purpose, serving as a temporary solid-phase anchor for the amino acid. nih.govresearchgate.netnih.gov
The 2-CTC resin offers several key advantages:
Mild Cleavage Conditions: The linkage to the resin is highly acid-labile, allowing the final product to be cleaved under very mild conditions, which preserves other sensitive functional groups.
Prevention of Racemization: It prevents racemization during the anchoring of the first amino acid. nih.gov
Suppression of Side Reactions: It minimizes the formation of diketopiperazine, a common side reaction in peptide synthesis. nih.gov
The resin is, however, highly sensitive to moisture, which can deactivate it by hydrolysis. Therefore, anhydrous conditions are crucial during the loading of the amino acid. nih.gov Activation of the resin, often with thionyl chloride, may be necessary before use to ensure maximum loading and yield. nih.gov The amino acid is typically attached to the resin in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). nih.gov
| Resin Characteristic | Benefit in Synthesis |
| High Acid Lability | Allows for mild cleavage of the final product, preserving sensitive groups. |
| Steric Hindrance | Prevents racemization during the initial amino acid attachment. nih.gov |
| Solid Support | Facilitates purification by simple filtration and washing steps. |
Utilization of Alkylating Reagents in N-Methylation (e.g., Dimethyl Sulfate (B86663), Methyl Iodide)
The choice of the alkylating agent is a critical parameter in N-methylation reactions. The most commonly employed reagents for introducing the methyl group are methyl iodide and dimethyl sulfate. nih.govmonash.eduacs.org
Methyl Iodide (MeI): A powerful and highly reactive methylating agent. It is often used in conjunction with a strong base like sodium hydride (NaH) to deprotonate the nitrogen atom of a protected amino acid. monash.eduacs.orgchemicalforums.comcdnsciencepub.com The Benoiton method, for example, utilizes excess NaH and MeI in a solvent mixture like THF/DMF to achieve N-methylation. monash.edu While effective, the high toxicity of methyl iodide necessitates careful handling in a well-ventilated fume hood. chemicalforums.com
Dimethyl Sulfate (DMS): Another potent methylating agent that serves as a common alternative to methyl iodide. nih.govnih.gov In the optimized Biron-Kessler method, dimethyl sulfate is used with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net This combination has been shown to be highly efficient, allowing the methylation step to be completed in as little as five minutes. researchgate.net An efficient N-methylation of amino acid derivatives has also been described using dimethyl sulfate with sodium hydride and a catalytic amount of water. nih.gov
A comparative study on the synthesis of Fmoc-N-Me-Thr(tBu)-OH using the Biron-Kessler method on a 2-CTC resin showed that both dimethyl sulfate and methyl iodide could be used effectively to produce the desired product in high yield and purity. nih.govresearchgate.net
| Alkylating Agent | Common Base(s) | Key Features |
| Methyl Iodide | Sodium Hydride (NaH) | Highly reactive; requires anhydrous conditions and careful handling due to toxicity. monash.educhemicalforums.com |
| Dimethyl Sulfate | DBU, Sodium Hydride (NaH) | Very efficient, allowing for rapid reaction times; also toxic and requires caution. nih.govnih.gov |
Stereochemical Control and Racemization Mitigation during N-Methylation
Maintaining the stereochemical integrity of the chiral center (α-carbon) is one of the most significant challenges during the synthesis of N-methylated amino acids. Racemization, the conversion of a pure enantiomer into a mixture of enantiomers, can occur under the basic conditions often required for N-alkylation. chemicalforums.com
The mechanism of racemization often involves the deprotonation of the α-carbon, which is facilitated by the activation of the carboxyl group. However, N-acyl N-methylamino acid derivatives are structurally incapable of forming oxazolones, a primary pathway for racemization in standard peptide synthesis, which provides some inherent resistance. cdnsciencepub.com Their structural similarity to proline derivatives also contributes to this resistance. cdnsciencepub.com
Despite this, racemization remains a risk, particularly when N-methylated amino acids are involved in peptide cyclization or when strong bases are used. mdpi.com Several strategies are employed to mitigate this issue:
Use of Hindered Bases: Organic bases with significant steric hindrance, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, are preferred over less hindered bases like triethylamine, as they are less likely to cause racemization. highfine.com
Carboxylic Acid Protection: Protecting the carboxylic acid, for example by anchoring it to a 2-CTC resin, is a critical step. The use of 2-CTC resin is particularly advantageous as it can completely avoid racemization during the attachment of the first amino acid since it does not require prior activation of the amino acid's carboxyl group.
Reaction Conditions: Careful control of reaction temperature and time is essential. Methods employing metal hydrides are known to cause varying degrees of racemization depending on the substrate. chemicalforums.com Analysis of methylation products has shown that under carefully controlled conditions, racemization can be kept to a minimum (0-1%). cdnsciencepub.com
Approaches for O-Methylation of Threonine Side Chains
The synthesis of FMOC-MeThr(Me)-OH requires a second methylation event at the hydroxyl group of the threonine side chain. This step must be performed orthogonally to the N-methylation, meaning the conditions for one methylation should not affect the other functional group. This is achieved through a carefully planned protecting group strategy.
Specific Protecting Group Strategies for Threonine Hydroxyl Functionality
During the N-methylation process, the side-chain hydroxyl group of threonine must be protected to prevent O-alkylation, which can occur as a side reaction. cdnsciencepub.com The choice of protecting group is critical and must be compatible with the conditions of N-methylation (typically basic) and subsequent deprotection steps.
In the context of Fmoc-based peptide synthesis, the most common protecting group for the hydroxyl function of threonine is the tert-butyl (tBu) group. iris-biotech.depeptide.com The tBu group is an ether-based protection that exhibits high stability under the basic conditions required for Fmoc group removal (e.g., piperidine) and the conditions used for N-methylation. iris-biotech.de It is typically removed at the end of the synthesis under strongly acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.de The synthesis of Fmoc-N-Me-Thr(tBu)-OH demonstrates the successful use of this strategy, where the tBu group protects the side chain during N-methylation. nih.govresearchgate.net
Other protecting groups for the threonine hydroxyl group include:
Trityl (Trt): This is a bulky protecting group that is also acid-labile. It is often used in Fmoc chemistry. peptide.comiris-biotech.de
Tetrahydropyranyl (Thp): The Thp group is an acetal-based protection that is stable to bases and alkylating agents but is labile to mild acid. iris-biotech.denih.gov It has been presented as an effective protecting group for the hydroxyl groups of serine and threonine in solid-phase peptide synthesis. nih.gov
Once N-methylation is complete (yielding a precursor like FMOC-MeThr(tBu)-OH), a strategy for O-methylation would involve the selective removal of the side-chain protecting group (e.g., tBu) followed by methylation of the now-free hydroxyl group. This subsequent O-methylation step would require its own specific set of reagents and conditions, carefully chosen to avoid any reaction at the already methylated α-amino group.
Orthogonal Protecting Group Chemistry for this compound Synthesis and Incorporation
The synthesis and subsequent incorporation of modified amino acids like this compound into peptide chains rely heavily on an orthogonal protecting group strategy. This strategy allows for the selective removal of one type of protecting group in the presence of others, which is fundamental to multi-step synthesis. biosynth.comaltabioscience.com
Role of the Fmoc Group for Nα-Amino Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique properties as a temporary protecting group for the α-amino (Nα) group. lgcstandards.compublish.csiro.au Its primary function is to prevent the amino group from participating in unwanted reactions during peptide bond formation. chempep.com
The key characteristic of the Fmoc group is its lability to weak bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). lgcstandards.comspringernature.com This deprotection occurs via a β-elimination mechanism, which is a mild and highly efficient process. publish.csiro.au The mild basic conditions required for Fmoc removal are a significant advantage over other strategies, such as those employing the tert-butyloxycarbonyl (Boc) group, which necessitates harsher acidic conditions for deprotection. chempep.com This mildness helps to prevent the degradation of acid-sensitive peptide chains and side-chain protecting groups. chempep.com
Furthermore, the Fmoc group is stable under the acidic conditions often used for the final cleavage of the peptide from the resin and the removal of permanent side-chain protecting groups. publish.csiro.autotal-synthesis.com This orthogonality is crucial for the successful synthesis of complex peptides. chempep.comnih.gov The fluorenyl moiety of the Fmoc group also possesses a strong UV absorbance, which allows for real-time monitoring of the deprotection step during automated peptide synthesis. publish.csiro.auchempep.com
Fmoc-protected amino acids are typically synthesized by reacting the free amino acid with Fmoc chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. chempep.com While Fmoc-Cl is effective, Fmoc-OSu is often preferred as it leads to fewer side reactions and the reaction conditions are easier to control.
Side-Chain Protection Strategies for O-Methylated Threonine Derivatives (e.g., Benzyl Ethers)
While the target compound, this compound, has a methylated side-chain hydroxyl group, the synthesis of its precursors and other analogous threonine derivatives often requires temporary protection of this hydroxyl group to prevent undesired reactions. peptide.com The choice of the side-chain protecting group is critical and must be orthogonal to the Nα-Fmoc group and the C-terminal carboxyl protection. biosynth.com
For threonine, common side-chain protecting groups include tert-butyl (tBu) and trityl (Trt) ethers in Fmoc-based chemistry. peptide.comiris-biotech.de These groups are stable under the basic conditions used for Fmoc removal but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of peptide cleavage from the solid support. altabioscience.comiris-biotech.de
Benzyl ethers (Bzl) are also frequently employed, particularly in Boc-based synthesis strategies. peptide.com However, their application in Fmoc chemistry requires careful consideration of the deprotection conditions. While benzyl ethers are stable to the mild base used for Fmoc removal, their cleavage usually requires hydrogenolysis or strong acids, which might not always be compatible with other protecting groups or the peptide sequence itself. total-synthesis.com
The propargyloxycarbonyl (Poc) group has also been explored as a protecting group for the hydroxyl functions of serine, threonine, and tyrosine. ias.ac.in The O-Poc derivatives are stable to both acidic and basic conditions commonly used in peptide synthesis and can be deprotected under mild, neutral conditions using tetrathiomolybdate, offering another layer of orthogonality. ias.ac.in
Table 2: Common Side-Chain Protecting Groups for Threonine in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality with Fmoc |
| tert-Butyl ether | tBu | Strong acid (e.g., TFA) altabioscience.comiris-biotech.de | Yes |
| Trityl ether | Trt | Mild acid (e.g., 1% TFA in DCM) iris-biotech.desigmaaldrich.com | Yes |
| Benzyl ether | Bzl | Hydrogenolysis or strong acid total-synthesis.compeptide.com | Yes |
| Propargyloxycarbonyl | Poc | Tetrathiomolybdate (neutral conditions) ias.ac.in | Yes |
Carboxyl Group Protection during Modified Amino Acid Synthesis
During the synthesis of a modified amino acid monomer like this compound, the carboxyl group must often be temporarily protected to prevent it from reacting with other reagents. This protection is especially important when the Nα-amino group is being modified or when reactions are being carried out on the side chain. gcwgandhinagar.com
A variety of protecting groups for carboxylic acids are available, and their selection depends on the specific reaction conditions that will be employed in subsequent steps. slideshare.net Common examples include methyl or ethyl esters, which can be introduced under acidic conditions and removed by saponification. However, the basic conditions of saponification might not be compatible with the base-labile Fmoc group.
A more compatible approach for Fmoc-based strategies is the use of acid-labile esters, such as tert-butyl (tBu) esters or benzyl (Bzl) esters. rsc.org The tBu esters are cleaved by strong acids like TFA, while Bzl esters can be removed by hydrogenolysis or strong acids. gcwgandhinagar.comrsc.org
In the context of solid-phase synthesis of N-methylated amino acids, the 2-chlorotrityl chloride (2-CTC) resin can serve as a temporary protecting group for the carboxylic acid. nih.govresearchgate.net The amino acid is anchored to the resin, allowing for modifications on the Nα-amino group. Subsequently, the modified amino acid can be cleaved from the resin under very mild acidic conditions (e.g., 1% TFA in DCM), which leave acid-labile side-chain protecting groups like tBu intact. mdpi.com
Photolabile protecting groups (PLPGs) represent another alternative for carboxyl protection. nih.gov These groups can be removed by UV irradiation at a specific wavelength, offering a non-invasive deprotection method that avoids the use of harsh acidic or basic reagents. nih.gov
Purification and Isolation Methodologies for this compound Intermediates and Final Monomer
The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a final product of high purity, which is essential for successful peptide synthesis. Impurities in the amino acid monomer can lead to the formation of deletion sequences or other side products in the final peptide. nih.gov
A common purification technique for Fmoc-amino acids involves recrystallization or washing with a suitable solvent. For example, Fmoc-Thr(tBu)-OH can be purified by stirring in toluene at an elevated temperature, followed by cooling, filtration, and drying. ajpamc.com This process helps to remove residual impurities.
For intermediates and the final product, extraction is a fundamental step to separate the desired compound from reaction byproducts and excess reagents. This often involves partitioning the reaction mixture between an organic solvent and an aqueous phase, with the pH of the aqueous phase adjusted to ensure the product is in its desired protonation state for solubility in the organic layer.
Chromatography is a powerful tool for the purification of amino acid derivatives. Silica gel column chromatography is frequently used to separate compounds based on their polarity. For the final product and for purity analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. mdpi.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of acetonitrile in water with a small amount of an acid like TFA. mdpi.com Preparative HPLC can be used to isolate the pure compound on a larger scale. ajpamc.com
After purification, the final product is typically isolated by removing the solvent under reduced pressure (e.g., using a rotary evaporator) and then drying under high vacuum to remove any residual solvent. The purity of the final Fmoc-N-methylated amino acid is then confirmed by analytical RP-HPLC and its identity verified by mass spectrometry and NMR spectroscopy. mdpi.comrsc.org
Integration of Fmoc Methr Me Oh into Peptide and Peptidomimetic Constructs Via Fmoc Solid Phase Peptide Synthesis Spps
Optimization of Coupling Conditions for FMOC-MeThr(Me)-OH
The successful incorporation of the sterically hindered this compound residue is highly dependent on the careful selection and optimization of coupling conditions. Key factors include the choice of coupling reagent, the solvent system employed, and strategies to drive the reaction to completion.
Reagent Selection for Amide Bond Formation (e.g., HATU, HBTU, DIC/Oxyma)
The choice of coupling reagent is critical for achieving high yields when incorporating sterically hindered amino acids. Guanidinium- and phosphonium-based reagents are generally preferred over carbodiimides alone due to their higher reactivity.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its benzotriazole analogue HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective coupling reagents. HATU is often favored for difficult couplings, including those involving N-methylated amino acids, as it is known to react faster and with less epimerization. nih.gov The 7-azabenzotriazole moiety in HATU is believed to contribute to its enhanced reactivity.
DIC (N,N'-Diisopropylcarbodiimide)/Oxyma (Ethyl cyanohydroxyiminoacetate) represents a potent carbodiimide-based activation method. OxymaPure, as an additive, has demonstrated superiority to HOBt (Hydroxybenzotriazole) in terms of safety and coupling efficiency, minimizing racemization. acs.orgnih.gov The combination of DIC with an additive like Oxyma forms a highly reactive ester that can facilitate the coupling of hindered residues.
Other reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are also employed for challenging couplings. PyBrOP, in particular, has shown efficacy in the coupling of N-methyl amino acids.
Table 1: Comparative Efficiency of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | General Reactivity for Hindered Residues | Key Advantages | Potential Drawbacks |
| HATU | Very High | Fast reaction rates, low racemization | Higher cost, potential for side reactions if used in excess |
| HBTU | High | Effective for many standard couplings | Can be less efficient than HATU for highly hindered residues |
| DIC/Oxyma | High | Safer alternative to HOBt-based reagents, efficient | May require longer reaction times compared to HATU |
| PyBOP | High | Good for many difficult couplings | Can be less effective than HATU for the most challenging cases |
This table provides a generalized comparison based on literature for sterically hindered and N-methylated amino acids, as specific comparative data for this compound is not extensively available.
Solvent Systems in Difficult Sequence Synthesis involving Modified Residues
The choice of solvent plays a crucial role in the solvation of both the resin-bound peptide and the incoming amino acid, which directly impacts reaction kinetics.
N,N-Dimethylformamide (DMF) is the most common solvent in Fmoc-SPPS. However, in cases of difficult sequences or aggregation, its performance can be suboptimal. peptide.comresearchgate.net
N-Methyl-2-pyrrolidone (NMP) is often a superior solvent to DMF for improving coupling yields due to its higher polarity and better solvating properties for both the peptide chain and the resin. peptide.comresearchgate.net
Dimethyl sulfoxide (DMSO) can be used as a co-solvent (e.g., up to 25% in DMF or NMP) to disrupt secondary structures and improve solvation, thereby mitigating on-resin aggregation. sigmaaldrich.comnih.gov
"Magic mixtures ," such as a combination of DCM/DMF/NMP (1:1:1), have been successfully employed to enhance solvation in the synthesis of hydrophobic and difficult peptides. nih.gov The addition of chaotropic salts like LiCl or KSCN to the solvent can also help to break up aggregates. sigmaaldrich.com
Strategies to Enhance Coupling Efficiency and Reduce Incomplete Reactions
Due to the steric hindrance of this compound, standard coupling protocols may result in incomplete reactions. Several strategies can be employed to improve coupling efficiency:
Double Coupling: Repeating the coupling step is a common and effective method to ensure complete reaction, especially for difficult residues.
Increased Reagent Excess: Using a higher molar excess of the protected amino acid and coupling reagents can drive the reaction towards completion.
Elevated Temperature: Performing the coupling at a higher temperature, often with microwave assistance, can significantly increase the reaction rate and improve yields for sterically hindered couplings. However, care must be taken to avoid temperature-dependent side reactions.
Pre-activation: Allowing the protected amino acid and the coupling reagent to react for a short period before adding the mixture to the resin can enhance the concentration of the active species.
Addressing Synthetic Challenges in Fmoc SPPS with this compound
The incorporation of this compound can introduce or amplify specific synthetic challenges, including peptide aggregation and the formation of undesired side products.
Mitigation of Peptide Aggregation and Solubility Issues
Strategies to mitigate aggregation include:
The use of specialized resins with good swelling properties, such as those based on polyethylene glycol (PEG). sigmaaldrich.com
The incorporation of backbone-protecting groups, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on a preceding residue to disrupt interchain hydrogen bonding. sigmaaldrich.com
The strategic use of "difficult sequence" disrupting solvent systems as described in section 3.1.2. nih.gov
Prevention of Undesired Side Reactions (e.g., Aspartimide Formation, Diketopiperazine Formation)
While this compound itself is not directly involved in aspartimide formation, its presence in a peptide sequence can influence the local conformation and potentially affect the propensity for side reactions at other residues.
Aspartimide Formation: This side reaction is particularly prevalent at Asp-Gly or Asp-Asn sequences and is catalyzed by the piperidine (B6355638) used for Fmoc deprotection. iris-biotech.denih.gov Strategies to prevent this include:
Using sterically bulky protecting groups on the aspartic acid side chain. nih.gov
Employing backbone protection on the residue C-terminal to the aspartic acid, such as a Dmb group on a glycine. iris-biotech.de
Adding an acidic additive to the piperidine deprotection solution to reduce its basicity. peptide.com
Table 2: Strategies to Mitigate Aspartimide Formation
| Strategy | Mechanism of Action | Applicability |
| Bulky Asp Side-Chain Protecting Groups | Sterically hinders the nucleophilic attack of the backbone amide nitrogen. | Generally applicable, effectiveness varies with the protecting group. |
| Backbone Protection (e.g., Dmb) | Prevents the deprotonation of the backbone amide nitrogen, which initiates the cyclization. | Highly effective, especially for Asp-Gly sequences. iris-biotech.de |
| Modified Deprotection Conditions | Reduces the basicity of the deprotection solution, slowing the rate of aspartimide formation. | Can be effective but may require longer deprotection times. |
Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction occurs at the N-terminal dipeptide stage, leading to cleavage of the peptide from the resin. indiana.edunih.gov It is particularly common with proline at the second position. While N-methylated residues can also be prone to DKP formation, the steric bulk of this compound may influence the rate of this side reaction. nih.govacs.org Prevention strategies include:
The use of dipeptide building blocks to bypass the susceptible dipeptide stage.
Employing resins that are less prone to DKP formation, such as 2-chlorotrityl chloride resin for the first amino acid.
Careful selection of the N-terminal protecting group and coupling conditions for the third amino acid.
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Boc | tert-butyloxycarbonyl |
| Dcm | Dichloromethane (B109758) |
| DIC | N,N'-Diisopropylcarbodiimide |
| DIPEA | N,N-Diisopropylethylamine |
| DKP | Diketopiperazine |
| Dmb | 2,4-dimethoxybenzyl |
| DMF | N,N-Dimethylformamide |
| DMSO | Dimethyl sulfoxide |
| Fmoc | Fluorenylmethyloxycarbonyl |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| Hmb | 2-hydroxy-4-methoxybenzyl |
| HOBt | Hydroxybenzotriazole |
| NMP | N-Methyl-2-pyrrolidone |
| Oxyma | Ethyl cyanohydroxyiminoacetate |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate |
| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate |
| SPPS | Solid-Phase Peptide Synthesis |
| TFA | Trifluoroacetic acid |
Impact of N-Methylation on Peptide Chain Elongation
The incorporation of N-methylated amino acids, such as this compound, into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents distinct challenges and conformational consequences. The presence of a methyl group on the backbone amide nitrogen fundamentally alters the local chemical environment, significantly impacting the efficiency of peptide chain elongation.
One of the primary effects of N-methylation is increased steric hindrance at the N-terminal of the growing peptide. This bulkiness makes it more challenging for the incoming activated amino acid to approach and couple effectively, often leading to slower reaction kinetics and incomplete coupling. researchgate.net This can result in a higher prevalence of deletion sequences, particularly when coupling an amino acid onto the N-methylated residue. researchgate.net To overcome this, more potent coupling reagents, such as (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP), are often required to achieve satisfactory yields. researchgate.net
Furthermore, N-methylation eliminates the amide proton, a critical hydrogen bond donor. This disruption of inter- and intra-chain hydrogen bonding networks can prevent the formation of β-sheet structures, which are a common cause of peptide aggregation and poor solvation during synthesis. researchgate.netwikipedia.org While this can be advantageous in mitigating aggregation-related problems, it also introduces conformational changes. The tertiary amide bond created by N-methylation can adopt both cis and trans conformations with similar energy levels, leading to conformational heterogeneity in the final peptide. researchgate.net This modification is a key strategy for improving the pharmacokinetic properties of therapeutic peptides, as it enhances metabolic stability and cell permeability. researchgate.netnih.govsemanticscholar.org
Recent advancements have focused on optimizing the N-methylation process itself, which can be performed directly on the solid support. A typical three-step procedure involving sulfonylation, methylation, and desulfonylation can be time-consuming, but optimized protocols have reduced the total time from approximately 4 hours to 40 minutes, making the synthesis of N-methyl-rich peptides more efficient. researchgate.netacs.org
| Factor | Impact of N-Methylation | Consequence for Peptide Synthesis | Mitigation Strategy |
|---|---|---|---|
| Steric Hindrance | Increased bulk around the N-terminus. researchgate.net | Slower coupling kinetics; increased risk of deletion sequences. researchgate.net | Use of stronger coupling reagents (e.g., PyAOP/HOAt). researchgate.net |
| Hydrogen Bonding | Elimination of the amide N-H hydrogen bond donor. researchgate.net | Disruption of secondary structures (β-sheets), potentially reducing aggregation. wikipedia.org | Not applicable (this is an intended effect). |
| Amide Bond Geometry | Increased propensity for cis-amide bond conformation. researchgate.netsemanticscholar.org | Introduction of "kinks" or turns in the peptide backbone; conformational heterogeneity. | Characterization of conformational isomers. |
| Pharmacokinetics | Enhanced metabolic stability and membrane permeability. researchgate.netsemanticscholar.org | Improved bioavailability of the final peptide drug candidate. nih.gov | Strategic placement within the peptide sequence. |
Strategic Use of Pseudoproline Derivatives for Enhanced Peptide Synthesis Outcomes
Difficult peptide sequences, particularly those prone to aggregation or containing sterically hindered residues like this compound, often benefit from the strategic incorporation of pseudoproline derivatives. wikipedia.orgnih.gov Pseudoprolines are transient, proline-like structures formed by reacting serine, threonine, or cysteine residues with an aldehyde or ketone. wikipedia.orgsci-hub.se These dipeptides are incorporated during SPPS and serve to disrupt the secondary structures that lead to poor solvation and inefficient coupling. wikipedia.org
The primary advantage of a pseudoproline is its ability to induce a "kink" in the peptide backbone due to a preference for a cis-amide bond with the preceding residue. wikipedia.orgpeptide.com This conformational disruption effectively breaks up the interchain hydrogen bonding that facilitates β-sheet formation and subsequent aggregation. peptide.com By temporarily inserting this turn-inducing element, the growing peptide chain remains better solvated, allowing for more efficient deprotection and coupling steps. This leads to a higher quality and yield of the crude peptide product. wikipedia.org
When synthesizing a peptide containing this compound, placing a pseudoproline dipeptide, such as Fmoc-Xaa-Ser(ψMe,Mepro)-OH or Fmoc-Xaa-Thr(ψMe,Mepro)-OH, a few residues away from the N-methylated amino acid can be a highly effective strategy. peptide.com This approach helps to keep the peptide chain solubilized, facilitating the difficult coupling of the sterically demanding N-methylated residue. The native peptide sequence is fully restored during the final trifluoroacetic acid (TFA) cleavage step, as the oxazolidine or thiazolidine ring of the pseudoproline is labile to strong acid. peptide.comacs.org
The use of pseudoprolines is particularly effective in the synthesis of long, intractable, or cyclic peptides. wikipedia.orgpeptide.com Research has shown that their incorporation significantly improves synthesis outcomes, in some cases enabling the production of peptides that were previously inaccessible. wikipedia.org
| Pseudoproline Type | Parent Amino Acid | Key Feature | Application in Synthesis |
|---|---|---|---|
| Oxazolidine (Oxa) | Serine (Ser) | Introduces a backbone kink, disrupting aggregation. wikipedia.orgpeptide.com | Used to improve solubility and coupling efficiency in difficult sequences. wikipedia.org |
| (5-Me)Oxazolidine | Threonine (Thr) | Similar to Ser-derived pseudoprolines, induces a cis-amide bond. wikipedia.org | Enhances synthesis of Thr-containing peptides prone to aggregation. adventchembio.com |
| Thiazolidine (Thz) | Cysteine (Cys) | Serves as both a protecting group for the thiol and a solubilizing moiety. wikipedia.orgacs.org | Facilitates synthesis and enhances macrocyclization of Cys-containing peptides. acs.org |
Solution-Phase Fmoc-Based Synthesis Approaches for Specific Applications
While solid-phase peptide synthesis (SPPS) is the dominant method for peptide production, solution-phase Fmoc-based synthesis remains a valuable strategy for specific applications. delivertherapeutics.com This approach can be particularly advantageous when dealing with complex building blocks like this compound or when synthesizing peptides for specialized platforms such as DNA-encoded chemical libraries (DECLs). delivertherapeutics.comacs.org
In solution-phase synthesis, coupling and deprotection reactions are carried out in a homogenous solution, with purification occurring after each step or after the formation of a larger peptide fragment. A key challenge is the purification of the intermediate product away from excess reagents and byproducts. One strategy involves the use of hydrophobic tags, which allow for easy separation of the growing peptide chain via precipitation. rsc.org
This method offers greater flexibility and is not constrained by the steric limitations of a solid support, which can be beneficial for incorporating bulky or N-methylated amino acids. acs.org For example, the synthesis of oligopeptides containing hindered N-methyl residues has been successfully achieved in the solution phase with excellent yield and purity, often without the need for chromatographic purification of intermediates. acs.org
Solution-phase synthesis is also well-suited for fragment condensation, where smaller, protected peptide segments are synthesized and purified separately before being joined together to form the final, larger peptide. This can be more efficient for producing very long peptides or small proteins. Furthermore, the development of aqueous Fmoc-based peptide synthesis conditions has enabled the construction of peptide libraries directly on DNA strands, a process incompatible with traditional solid-phase techniques. delivertherapeutics.comacs.org Because DNA is sensitive to the strongly acidic conditions often used in other methods, the milder conditions of Fmoc chemistry are preferred. delivertherapeutics.com
Modulatory Effects of Fmoc Methr Me Oh Incorporation on Peptide Conformation and Stability
Influence of O-Methylation on Threonine Side Chain Interactions and Solvent Exposure
O-methylation of the threonine side chain involves replacing the hydrogen atom of the hydroxyl group with a methyl group. This modification alters the polarity and hydrogen bonding potential of the side chain. The original hydroxyl group in threonine can act as both a hydrogen bond donor and acceptor. O-methylation eliminates the hydrogen bond donation capability and changes the electronic environment around the oxygen atom, potentially influencing its hydrogen bond accepting ability and interactions with the surrounding solvent or other residues within the peptide. O-methyl-L-threonine is recognized for its methoxy (B1213986) group that enhances its solubility and reactivity chemimpex.com. It is an analog of L-threonine and has been explored in various applications, including peptide synthesis chemimpex.combiosynth.com. While specific detailed research findings on the direct impact of O-methylation of threonine on side chain interactions and solvent exposure within peptides were less prevalent in the search results compared to N-methylation, the conversion of a hydroxyl to a methoxy group generally increases hydrophobicity locally and removes a potential site for hydrogen bonding or post-translational modification (like phosphorylation or glycosylation) at that specific oxygen atom. The methyl group on the side chain can also introduce steric effects that influence the packing and interactions of the side chain with other parts of the peptide or surrounding environment. Studies on the effect of methylation on arginine side chains, for instance, indicate that while the charge may not change significantly, methylation affects hydrogen bonding properties and thus protein-protein, peptide-lipid, and protein-ligand interactions nih.gov. The β-methyl group of threonine can impart distinct differences to the structure and function of proteins/peptides when comparing modifications on serine or threonine residues, as seen with phosphorylation and O-GlcNAc modifications frontiersin.org.
Impact on Peptide Stability Against Proteolytic Degradation
A significant advantage of incorporating N-methylated amino acids, such as the N-methyl group in FMOC-MeThr(Me)-OH, is the enhanced stability of peptides against proteolytic degradation peptide.comresearchgate.netresearchgate.netscielo.org.mxpeptide.comacs.org. Proteases typically cleave amide bonds in the peptide backbone. The presence of an N-methyl group on the amide nitrogen creates steric hindrance, making the amide bond less accessible to proteolytic enzymes scielo.org.mxresearchgate.net. This increased enzymatic stability leads to a longer in vivo half-life for modified peptides peptide.commerckmillipore.compeptide.com. N-methylation has been found to strongly enhance pharmaceutical properties, including reduced enzymatic degradation and improved enzymatic stability researchgate.net. This hydrolysis-hindering effect can also extend to adjacent peptide bonds researchgate.net. While N-methylation is generally beneficial for proteolytic stability, some studies suggest that single or double substitution by N-methylated amino acids might be less favorable against digestive enzymes compared to multiple D-amino acid substitutions, depending on the specific peptide sequence and enzymes involved mdpi.com.
Alterations in Peptide Solubility and Membrane Permeability via N- and O-Methylation
Both N-methylation and O-methylation can influence the solubility and membrane permeability of peptides. N-methylation of amide nitrogen atoms can increase the aqueous solubility of a peptide while simultaneously increasing lipophilicity scielo.org.mx. By reducing interchain aggregation, backbone methylation can dramatically increase peptide solubility merckmillipore.com. The loss of hydrogen-bond donors due to N-methylation also contributes to improved water solubility, particularly in hydrophobic peptides peptide.compeptide.comresearchgate.net.
Advanced Research Applications of Peptides Incorporating Fmoc Methr Me Oh Residues
Design and Synthesis of Peptidomimetics for Modulating Biological Pathways
Peptidomimetics are molecules engineered to replicate the biological functions of peptides while often possessing superior pharmacological properties, such as increased resistance to enzymatic degradation and improved bioavailability. A key approach in the design of peptidomimetics involves the strategic incorporation of non-natural amino acids, including N-methylated residues like MeThr(Me). The presence of an N-methyl group can impose conformational constraints on the peptide backbone, influencing its flexibility and potentially enhancing its stability against proteases. mdpi.comresearchgate.net Fmoc-based SPPS is a widely used methodology for synthesizing peptidomimetics containing these modified amino acids. mdpi.comchemimpex.comresearchgate.net This synthetic route enables the precise construction of peptide analogues with tailored structural characteristics designed to interact with and modulate specific biological pathways. researchgate.netjocpr.com For instance, peptidomimetics can be developed to mimic critical interactions that trigger programmed cell death pathways in cancer cells. jocpr.com The synthesis of cyclic peptides and peptidomimetics frequently benefits from the inclusion of non-natural amino acids like Fmoc-N-methyl-L-threonine, which can lead to enhanced biological activity and increased stability. chemimpex.com
Development of Chemical Probes for Investigating Protein-Protein and Protein-Enzyme Interactions
Chemical probes are indispensable tools in chemical biology for dissecting intricate molecular interactions, including those between proteins and other biomolecules. Peptides containing modified amino acids can be designed to function as sophisticated chemical probes. The inclusion of residues such as MeThr(Me) can influence the binding characteristics, including affinity and specificity, of a peptide probe towards its intended protein or enzyme target. These modified peptides can be crafted to mimic endogenous ligands or specific interaction motifs, providing researchers with the means to study these interactions under controlled experimental conditions. researchgate.netresearchgate.net For example, synthetic peptides are employed in the study of enzyme-substrate reaction mechanisms by acting as structural analogs of natural substrates. adventchembio.com Peptide-based chemical probes are valuable in the fields of target discovery and deconvolution within chemical proteomics. researchgate.net They can be equipped with functional handles for affinity purification, facilitating the identification of their protein targets. researchgate.net Techniques such as photoproximity protein interaction (PhotoPPI) profiling utilize multifunctional chemical probes, which can be peptide-based, to map protein-protein interactions within living cells. nih.gov These probes can be directed to a specific protein of interest and, upon photoactivation, covalently label proteins in close proximity, thereby revealing interaction partners. nih.gov
Application in Structural Biology Studies of Peptide-Based Systems
Modified amino acids like MeThr(Me) play a significant role in structural biology research aimed at understanding how amino acid modifications impact the conformation and dynamics of peptides and proteins. The incorporation of N-methylated residues can introduce conformational restrictions within a peptide chain due to steric effects and limitations on rotation around the amide bond. These constraints can contribute to the stabilization of specific secondary structures, such as beta-turns or helical segments, which are often crucial for the biological function of peptides. By synthesizing peptides containing MeThr(Me) and analyzing their three-dimensional structures using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, researchers can gain valuable insights into the role of N-methylation in determining peptide folding and how this relates to their biological activities. researchgate.net Synthetic peptides are utilized in structural biology to investigate protein folding pathways, inter-domain interactions, and the effects of post-translational modifications on protein structure. adventchembio.com The capability to synthesize peptides with precise modifications is particularly important for the development of peptide-based therapeutics, where specific structural alterations can lead to improved bioactivity and selectivity towards therapeutic targets. adventchembio.com
Role in Epigenetic Research through the Synthesis of Histone-Mimicking Peptides
Epigenetic modifications, including the methylation and acetylation of histone proteins, are fundamental regulatory mechanisms in gene expression. Synthetic peptides that mimic defined regions of histone tails carrying specific post-translational modifications (PTMs) are widely used to study the enzymes, such as methyltransferases and acetyltransferases, and the "reader" proteins that specifically recognize these modifications. researchgate.netnih.govacs.org While research in this area prominently features modified lysine (B10760008) and arginine residues, the underlying principle extends to other modified amino acids that may be present or mimicked in proteins involved in epigenetic regulation, including potentially modified threonine residues if they are found to play such roles. researchgate.netsigmaaldrich.com The ability to synthesize peptides with site-specific modifications, including potentially methylated threonine in an epigenetic context, is essential for developing molecular tools to decipher the complex "histone code" and understand how these modifications influence chromatin structure and gene activity. nih.gov Fmoc-based SPPS is a standard method for the synthesis of these modified histone peptides. nih.govacs.org
Contributions to the Study of Post-Translational Modifications and their Mimicry
Post-translational modifications (PTMs) are critical for expanding the functional diversity of proteins and regulating a wide array of biological processes. Studying the impact of PTMs often necessitates access to proteins or peptides that are homogeneously modified at specific sites. Chemical synthesis, particularly Fmoc-SPPS, provides a powerful means to generate peptides containing specific PTMs or structural mimics of these modifications. sigmaaldrich.comnih.govnih.govmerckmillipore.com While well-studied PTMs like phosphorylation, glycosylation, and the methylation of lysine and arginine have corresponding Fmoc-protected building blocks readily available, the synthesis of peptides incorporating other modified residues or mimics of modifications on amino acids like threonine is also an active area of research. sigmaaldrich.com N-methylation itself is a PTM, and the incorporation of N-methylated amino acids into peptides allows for the investigation of its effects on peptide properties and interactions. mdpi.comresearchgate.net Furthermore, modified amino acids can be used to create mimics of PTMs to study their biological consequences, particularly when the native modified amino acid building block is difficult to synthesize or incorporate efficiently. nih.govresearchgate.net The capability for site-specific incorporation of non-canonical amino acids, including those bearing PTMs or their mimics, into target proteins or peptides is facilitated by techniques such as genetic code expansion and chemical synthesis. nih.gov
Analytical and Characterization Methodologies for Fmoc Methr Me Oh and Its Peptide Conjugates
Chromatographic Purity Assessment (e.g., RP-HPLC, TLC)
Chromatographic techniques are fundamental for assessing the purity of FMOC-MeThr(Me)-OH and the peptides synthesized incorporating it. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for this purpose. The purity of Fmoc-N-methyl-L-threonine, a related compound, is typically assessed by HPLC and is often reported as ≥ 98% advancedchemtech.com. Similarly, the purity of Fmoc-N-Me-Thr(tBu)-OH, a common protected form of N-methylthreonine used in SPPS, is assessed by both HPLC and thin-layer chromatography (TLC). wikipedia.orgsigmaaldrich.com
| Method | Purity Specification (Fmoc-N-Me-Thr(tBu)-OH) |
| HPLC | ≥95.0% wikipedia.orgsigmaaldrich.com |
| TLC | ≥98% wikipedia.orgsigmaaldrich.com |
RP-HPLC is also routinely employed for the purification and purity verification of synthesized peptides advancedchemtech.com. The technique separates compounds based on their hydrophobicity, making it effective for resolving the target peptide from truncated sequences, deletion sequences, and other impurities generated during synthesis. Analytical RP-HPLC is performed using various columns, such as C8 and C18, and mobile phases typically consisting of gradients of water and acetonitrile, often with acidic additives like trifluoroacetic acid (TFA) advancedchemtech.com.
TLC is another simple yet effective chromatographic method used for monitoring reaction progress and assessing the purity of amino acid derivatives and peptides wikipedia.orgsigmaaldrich.comfishersci.se. It provides a rapid visual indication of the number of components in a sample based on their differential migration on a stationary phase.
Mass Spectrometry Techniques for Sequence Verification and Mass Confirmation
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides containing this compound, providing critical information about their molecular weight and sequence. Liquid chromatography-mass spectrometry (LC-MS), which couples the separation power of HPLC with the detection capabilities of MS, is commonly used to confirm the identity of synthesized amino acid derivatives like Fmoc-N-Me-AA-OH coreyorganics.com.
Advanced Spectroscopic Methods for Conformational Analysis of Derived Peptides
The incorporation of N-methylated amino acids can significantly impact the conformational landscape of peptides due to restricted rotation around the N-Cα bond. Advanced spectroscopic methods are vital for understanding these conformational effects in peptides containing this compound.
Nuclear magnetic resonance (NMR) spectroscopy is another crucial technique for detailed structural and conformational analysis of peptides. Various NMR experiments (e.g., 1H NMR, 13C NMR, DEPT 135) are used to determine the molecular structure and chemical composition of synthesized amino acid derivatives like Fmoc-N-Me-AA-OH coreyorganics.com. For peptides, NMR spectroscopy can provide high-resolution structural information, including details about dihedral angles and the presence of cis or trans amide bonds, which are particularly relevant for peptides containing N-methylated residues fishersci.fifishersci.ca. Advanced NMR techniques, such as HPLC-SPE-NMR, can even differentiate between epimers at the Cβ carbon of amino acids like threonine and isoleucine within peptides, aiding in the assignment of absolute configuration nih.gov. Solid-state NMR can also provide valuable restraints on peptide conformation, particularly for peptides in non-solution states cenmed.com.
Monitoring of Deprotection and Coupling Efficiencies during SPPS
Efficient deprotection and coupling steps are critical for successful solid-phase peptide synthesis (SPPS) and the synthesis of peptides containing this compound. Several methods are employed to monitor the completeness of these reactions.
Fmoc deprotection, which removes the N-terminal Fmoc group to allow for the coupling of the next amino acid, is typically carried out using a base like piperidine (B6355638) in DMF wikipedia.orgnih.govamericanelements.com. This reaction releases a chromogenic byproduct, dibenzofulvene, which can be monitored by UV/Vis spectroscopy, often online with a flow-cell nih.gov. The absorbance of dibenzofulvene can be quantified at wavelengths such as 289.9 nm or 301.0 nm, allowing for the estimation of deprotection efficiency and resin loading capacity nih.gov.
The efficiency of the coupling step, where the activated amino acid is attached to the free amine on the resin, can be monitored by assessing the disappearance of free amino groups nih.gov. The Kaiser Test, a ninhydrin-based colorimetric assay, is a common method for detecting primary amino groups on the resin nih.gov. A blue to violet color indicates the presence of free amines, signifying incomplete coupling, while a yellow color suggests the absence of free amines and complete coupling nih.gov.
Real-time monitoring of both coupling and deprotection reactions during SPPS can also be achieved by continuously measuring the refractive index of the liquid phase wikipedia.org. This technique provides a non-invasive way to track changes in solution composition as reactants are consumed and products are released wikipedia.org.
For N-methylated amino acids like this compound, coupling can be more challenging due to steric hindrance and lower reactivity compared to standard amino acids wikidata.org. Optimized activation strategies, extended reaction times, or elevated temperatures may be required to achieve high coupling efficiencies wikidata.org. HPLC can also be used post-cleavage to monitor the efficiency of side-chain protecting group removal fishersci.ca.
| Monitoring Method | Step Monitored | Principle |
| UV/Vis Spectroscopy (Dibenzofulvene) | Fmoc Deprotection | Quantifies released chromogenic byproduct |
| Kaiser Test (Ninhydrin) | Coupling | Detects presence of free amino groups on resin |
| Refractive Index | Deprotection and Coupling | Tracks changes in solution composition |
| HPLC (post-cleavage) | Side-chain Deprotection | Assesses removal of protecting groups |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for FMOC-MeThr(Me)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Guidance : Use orthogonal protection strategies (e.g., FMOC for α-amine, methyl ester for carboxyl) to minimize side reactions. Monitor coupling efficiency via Kaiser test or HPLC . Optimize solvent systems (e.g., DMF/DCM mixtures) to balance solubility and reaction kinetics. For reproducibility, document temperature, reagent equivalents, and deprotection times in line with standardized protocols .
Q. How can researchers validate the purity and identity of this compound post-synthesis?
- Methodological Guidance : Combine analytical techniques:
- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%).
- NMR : Confirm stereochemistry and methyl group placement via H and C NMR (e.g., δ 3.0–3.5 ppm for methoxy groups) .
- Mass Spectrometry : Verify molecular ion peaks (expected [M+H] = 386.4 for C21H23NO5) .
Q. What role does this compound play in designing conformationally constrained peptides?
- Methodological Guidance : Its methylated threonine side chain introduces steric hindrance, stabilizing β-turn or helical motifs. Incorporate it into peptide sequences via SPPS, followed by circular dichroism (CD) or molecular dynamics simulations to analyze conformational effects .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during this compound incorporation into complex peptides?
- Methodological Guidance :
- Use chiral HPLC to detect epimerization during coupling.
- Optimize coupling reagents (e.g., HATU over HBTU) to reduce racemization .
- Apply low-temperature (0–4°C) SPPS protocols for sensitive sequences .
Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Guidance :
- Perform systematic solubility screens using Hansen solubility parameters.
- Cross-validate with computational tools (e.g., COSMO-RS) to predict solvent compatibility.
- Publish raw data (e.g., dissolution kinetics, solvent dielectric constants) in supplementary materials for transparency .
Q. How can researchers design a meta-analysis to evaluate this compound’s stability under varying storage conditions?
- Methodological Framework :
Q. What frameworks are suitable for formulating hypotheses about this compound’s metabolic stability in peptide drugs?
- Methodological Guidance :
- PICOT Framework :
- Population : In vitro hepatocyte models.
- Intervention : this compound-containing peptides.
- Comparison : Unmodified threonine analogs.
- Outcome : Half-life (t) via LC-MS/MS.
- Time : 24–72 hr incubation .
- FINER Criteria : Ensure feasibility (lab resources), novelty (comparison to existing derivatives), and relevance (drug design applications) .
Reproducibility & Data Management
Q. How should researchers document this compound synthesis protocols to ensure reproducibility?
- Methodological Guidance :
- Include step-by-step procedures, raw spectral data, and instrument calibration logs in supplementary materials.
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
Q. What metadata are critical for sharing this compound characterization datasets?
- Essential Metadata :
| Category | Details |
|---|---|
| Experimental Conditions | Solvent purity, temperature, humidity. |
| Instrumentation | NMR field strength, HPLC gradient profile. |
| Data Processing | Baseline correction methods, software versions . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
